5-(3-Methoxyphenyl)pyrimidin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1111103-55-9 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14) |
InChI Key |
JQZDPZSIKMHULD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations for 5 3 Methoxyphenyl Pyrimidin 2 Ol and Its Analogues
Strategic Approaches to the Core Pyrimidin-2-ol Scaffold
Cyclocondensation Reactions Utilizing Chalcone (B49325) Intermediates
A well-established and versatile method for constructing the pyrimidine (B1678525) ring involves a two-step sequence starting from chalcones. Chalcones, or α,β-unsaturated ketones, serve as key three-carbon synthons for the pyrimidine framework.
The initial step is the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.gov For the synthesis of precursors to 5-(3-methoxyphenyl)pyrimidin-2-ol, this would involve the reaction of an acetophenone with 3-methoxybenzaldehyde (B106831). The subsequent and defining step is the cyclocondensation of the resulting chalcone intermediate with urea (B33335) or a urea equivalent (e.g., thiourea, guanidine). mdpi.comnih.gov This reaction, typically carried out under basic conditions (e.g., ethanolic KOH), proceeds via a Michael addition followed by intramolecular cyclization and dehydration to furnish the final pyrimidine ring. mdpi.comnih.gov The use of microwave irradiation has been shown to accelerate this reaction, offering shorter reaction times and excellent yields in a more environmentally friendly manner. nih.gov
This approach is highly modular, allowing for variation in both the chalcone precursors to generate a diverse library of substituted pyrimidines.
Table 1: Examples of Pyrimidine Synthesis via Chalcone Cyclocondensation This table presents data from various studies on the synthesis of pyrimidine derivatives from chalcone intermediates.
| Chalcone Precursor | Cyclizing Agent | Reaction Conditions | Resulting Pyrimidine Derivative | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1-(pyridin-4-yl)-3-(p-tolyl)prop-2-en-1-one | Thiourea | Ethanolic KOH, Reflux 22h | 4-(pyridin-4-yl)-6-(p-tolyl)-1,6-dihydropyrimidine-2-thiol | Good | mdpi.com |
| (E)-1-phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Guanidine (B92328) Carbonate | DMF, 160°C, 4h | 4-phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylamine | Good | nih.gov |
| Substituted Chalcones | Urea | Ethanolic KOH, Microwave (210 W), 7-10 min | Substituted 4,6-diphenylpyrimidin-2-ols | Excellent | nih.gov |
| (E)-3-(4-bromophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | - | - | (Precursor for cyclization) | 75% | pharmaguideline.com |
Multicomponent Reaction Protocols for Pyrimidine Ring Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity. wikipedia.orggrowingscience.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly build diverse compound libraries. wikipedia.org
The Biginelli reaction, first reported in 1891, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea. mdpi.com These DHPMs can then be oxidized to the corresponding pyrimidines. The reaction is typically catalyzed by Brønsted or Lewis acids. mdpi.com More advanced protocols utilize innovative catalysts to improve yields and expand the substrate scope. For instance, an iridium-catalyzed multicomponent synthesis allows for the regioselective assembly of highly substituted pyrimidines from amidines and alcohols. nih.gov Similarly, one-pot, three-component reactions involving an aldehyde, malononitrile, and an amidine can be catalyzed by magnetic nanoparticles under solvent-free conditions, offering a green chemistry approach to pyrimidine synthesis. researchgate.net
Regioselective Synthetic Pathways to 5-Substituted Pyrimidines
Controlling the position of substituents on the pyrimidine ring, known as regioselectivity, is crucial for defining the compound's properties. Several strategies have been developed to achieve regioselective synthesis.
The classical Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, is a foundational method for creating substituted pyrimidines. scispace.com Variations of this method allow for the controlled placement of groups. A direct and metal-free approach for the de novo synthesis of 2,4,5-trisubstituted pyrimidines utilizes α-aryl-β,β-ditosyloxy ketones, which react with amidines to yield the desired products with high regioselectivity. mdpi.com
Alternatively, substitution reactions on a pre-formed pyrimidine ring can be highly regioselective. For halogenated pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic aromatic substitution (SNAr) often occurs preferentially at the C-4 position over the C-2 or C-6 positions due to the electronic properties of the heterocyclic ring. scispace.com This predictable reactivity allows for the sequential and controlled introduction of different substituents. For example, organolithium reagents have been used for the regioselective preparation of 2,4-dichloro-6-phenylpyrimidine. scispace.com
Chemo- and Stereoselective Synthesis of Pyrimidine Derivatives
Chemoselectivity (differentiating between similar functional groups) and stereoselectivity (controlling the 3D arrangement of atoms) are advanced concepts in synthesis that are vital for producing specific, active isomers.
Stereoselectivity in pyrimidine synthesis is prominently addressed through the asymmetric Biginelli reaction. While the classic reaction produces a racemic mixture of dihydropyrimidines, modern asymmetric variants use chiral Brønsted acids or other catalysts to produce specific enantiomers with high enantiomeric excess. nih.gov Since individual enantiomers of dihydropyrimidine-based drugs can have vastly different or even opposing pharmacological effects, this stereocontrol is critical.
Another form of stereoisomerism, known as atropisomerism , is highly relevant to 5-arylpyrimidines like the title compound. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating axial chirality. mdpi.com In this compound, if rotation around the C5-C(aryl) bond is restricted (for example, by bulky ortho-substituents on the phenyl ring), the molecule can exist as a pair of stable, non-superimposable atropisomers. mdpi.com The synthesis and separation of these specific isomers are important as they may exhibit different biological activities.
Chemoselectivity is demonstrated in reactions where a reagent could react with multiple sites. For example, in the cyclization of a chalcone with a substituted urea, the reaction must selectively form the six-membered pyrimidine ring without undergoing undesired side reactions at other functional groups present in the molecule.
Introduction and Manipulation of the 3-Methoxyphenyl (B12655295) Moiety
The installation of the 3-methoxyphenyl group, specifically at the C-5 position, is a key transformation in the synthesis of the title compound. This is most commonly and efficiently achieved using modern cross-coupling reactions.
Coupling Reactions for Aryl Group Incorporation at the C-5 Position
The Suzuki-Miyaura cross-coupling reaction is the premier method for forming carbon-carbon bonds between aromatic rings and is widely used for the C-5 arylation of pyrimidines. This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide.
To synthesize this compound, this reaction would involve coupling 5-bromo-pyrimidin-2-ol (the halide partner) with 3-methoxyphenylboronic acid (the organoboron partner). The catalytic cycle involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.
Transmetalation : In the presence of a base, the aryl group (3-methoxyphenyl) is transferred from the boronic acid to the palladium center.
Reductive Elimination : The two organic fragments are ejected from the palladium center, forming the new C-C bond of the final product and regenerating the palladium(0) catalyst.
This reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. Advanced protocols, such as those using trimethyl borate (B1201080) under anhydrous conditions, have been developed to enhance reaction rates and yields for challenging heteroaryl couplings.
Table 2: Typical Conditions for Suzuki-Miyaura C-5 Arylation of Pyrimidines This table summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the pyrimidine C-5 position.
| Halopyrimidine Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 5-Bromopyrimidine derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | General literature conditions |
| Heteroaryl Bromide/Chloride | Neopentyl Heteroarylboronic Ester | Pd catalyst | Potassium trimethylsilanolate (TMSOK) | Anhydrous, with Trimethyl Borate | |
| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | |
| Aryl Halide | Phenylboronic Acid | Pd(0) Complex | Aqueous Base | - |
Functional Group Interconversions on the Phenyl Ring
The 3-methoxyphenyl substituent on the pyrimidine ring offers a versatile platform for a variety of functional group interconversions, a key strategy in modifying molecular structures to achieve desired properties. solubilityofthings.com These transformations allow for the fine-tuning of the electronic and steric characteristics of the molecule.
Common interconversions involving the methoxy (B1213986) group include oxidation and substitution. The methoxy group can be oxidized to a hydroxyl group, or it can be substituted by other functional groups through nucleophilic substitution reactions. For instance, reaction with nucleophiles like amines or thiols in the presence of a base can lead to the corresponding substituted pyrimidine derivatives.
The phenyl ring itself, being an aromatic compound, possesses unique stability due to resonance. solubilityofthings.com Its electronic properties, characterized by inductive withdrawal and resonance donation, influence the reactivity of the entire molecule. wikipedia.org This allows for electrophilic aromatic substitution reactions, leading to various isomers such as ortho, meta, and para disubstituted benzenes. wikipedia.org
| Transformation | Reagents and Conditions | Product | Reference |
| Oxidation of Methoxy Group | Potassium permanganate (B83412) or chromium trioxide in acidic conditions | 5-(3-hydroxyphenyl)pyrimidin-2-ol | |
| Substitution of Methoxy Group | Amines or thiols in the presence of a base | Various substituted pyrimidine derivatives | |
| Electrophilic Aromatic Substitution | Varies depending on the desired substituent | Ortho, meta, or para substituted phenyl derivatives | wikipedia.org |
Derivatization and Structural Diversification Strategies
The development of new derivatives from the this compound core is crucial for expanding its application in various scientific fields. These strategies focus on modifying the pyrimidine ring, exploring substituent effects, and constructing more complex fused heterocyclic systems.
Modifications on the Pyrimidine Ring (e.g., Pyrimidin-2-thiol/amine Analogues)
Modifications at the C-2 position of the pyrimidine ring are a common strategy for creating analogues with diverse properties. For example, introducing a thiomethyl group at this position has been shown to be a valuable modification in the development of certain kinase inhibitors. nih.gov The conversion of the 2-ol group to a 2-thiol or a 2-amine can significantly alter the compound's chemical reactivity and biological activity. These transformations are typically achieved through standard functional group interconversion methods. vanderbilt.edu
| Catalyst | Selectivity | Reference |
| Pd(OAc)2 | High for C-6 mono-arylation | researchgate.net |
| Pd2(dba)3 | Excellent for C-6 mono-arylation | researchgate.net |
| Pd(PPh3)4 | Lower selectivity, influenced by water content | researchgate.net |
| XPhos | Lower mono- to di-coupled product ratio | researchgate.net |
Synthesis of Fused Heterocyclic Systems Containing the Pyrimidine Core (e.g., Pyrazolo[1,5-a]pyrimidines, Thiazolopyrimidines)
The fusion of other heterocyclic rings to the pyrimidine core of this compound leads to the formation of complex, polycyclic systems with potentially novel properties. The synthesis of such fused systems often involves intramolecular cyclization reactions or multicomponent reactions. arsdcollege.ac.inekb.egnih.govyoutube.com
For example, thiazolo[3,2-a]pyrimidines can be synthesized through the condensation of a thiazolopyrimidine precursor with an aromatic aldehyde. nih.gov Similarly, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been reported, highlighting the versatility of the pyrimidine scaffold in constructing diverse heterocyclic frameworks. The interaction between metal ions and 1,2,4-triazolo[1,5-a]pyrimidines demonstrates their capability as versatile building blocks for creating multidimensional systems. mdpi.com
Tandem Reactions and Cascade Processes in Complex Pyrimidine Synthesis
Tandem and cascade reactions offer an efficient approach to the synthesis of complex pyrimidine derivatives from simpler precursors in a single operation. researchgate.netcolab.ws These processes, which involve a sequence of intramolecular reactions, can lead to the formation of multiple chemical bonds and stereocenters in a highly controlled manner. For instance, a tandem reaction has been utilized to synthesize new 4,8-disubstituted-pyrimido[5,4-d]pyrimidine derivatives, showcasing the power of this approach in generating molecular complexity. researchgate.netcolab.ws The use of green catalysts, such as Zn(l-proline)2, in one-pot reactions further enhances the efficiency and environmental friendliness of these synthetic routes. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring interactions within the 5-(3-Methoxyphenyl)pyrimidin-2-ol molecule. The spectrum is expected to show characteristic signals for the protons on the pyrimidine (B1678525) ring, the phenyl ring, and the methoxy (B1213986) group. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) is determined by the number of adjacent, non-equivalent protons (n+1 rule).
The protons on the pyrimidine ring are anticipated to appear as singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. The protons of the 3-methoxyphenyl (B12655295) group will exhibit a more complex pattern reflecting their ortho, meta, and para relationships. The methoxy group protons will typically present as a sharp singlet in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrimidine-H (2 protons) | ~8.5 | Singlet (s) |
| Phenyl-H (aromatic) | ~6.9 - 7.4 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |
| Hydroxyl/Amide (-OH/-NH) | Variable, broad | Singlet (s, broad) |
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.
The spectrum is expected to show signals for the two distinct carbons of the pyrimidine ring, the six carbons of the phenyl ring, and the single carbon of the methoxy group. The carbon atom attached to the hydroxyl group (C2) and the carbon bonded to the phenyl ring (C5) on the pyrimidine scaffold would have characteristic downfield shifts. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 (-C-OH) | ~160 |
| Pyrimidine C-4/C-6 | ~150 |
| Pyrimidine C-5 | ~125 |
| Phenyl C-1' (attached to pyrimidine) | ~130 |
| Phenyl C-2' | ~115 |
| Phenyl C-3' (attached to -OCH₃) | ~160 |
| Phenyl C-4' | ~130 |
| Phenyl C-5' | ~113 |
| Phenyl C-6' | ~120 |
| Methoxy (-OCH₃) | ~55 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show cross-peaks between the coupled protons on the aromatic phenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly bonded to. youtube.com It is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the singlet at ~3.8 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at ~55 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.edu This is critical for connecting the different fragments of the molecule. Key correlations would include those from the pyrimidine protons to the phenyl carbons and from the methoxy protons to the C3' carbon of the phenyl ring, confirming the substitution pattern.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to display characteristic absorption bands confirming its key structural features. The presence of a hydroxyl group (pyrimidinol tautomer) would be indicated by a broad O-H stretching band. rjpbcs.com Alternatively, the presence of the pyrimidinone tautomer would show a C=O stretching band. Aromatic C-H stretches and C=C/C=N ring vibrations, as well as the distinctive C-O stretch of the methoxy ether group, would also be present. researchgate.net
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (if pyrimidinol) | Hydroxyl | 3200-3500 (broad) |
| N-H Stretch (if pyrimidinone) | Amide | 3100-3300 |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic (-OCH₃) | 2850-2960 |
| C=O Stretch (if pyrimidinone) | Carbonyl | 1670-1720 (strong) |
| C=N / C=C Stretch | Pyrimidine/Phenyl Rings | 1450-1600 |
| C-O-C Stretch | Methoxy Ether | 1000-1300 (strong) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 202. bldpharm.comsapub.org
Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Characteristic fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the bond between the phenyl and pyrimidine rings. sapub.org
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Likely Loss from Parent Molecule |
| 202 | [M]⁺ | None (Molecular Ion) |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 174 | [M - CO]⁺ | Loss of carbon monoxide |
| 125 | [C₇H₅O₂]⁺ | Cleavage product (methoxyphenyl fragment) |
| 77 | [C₄H₃N₂O]⁺ | Cleavage product (pyrimidinol fragment) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is essential for determining the purity of a synthesized compound like this compound.
A common method would be reverse-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). When a sample is injected, it travels through the column, and its components separate based on their relative affinities for the stationary and mobile phases. This compound would elute at a characteristic retention time under specific conditions. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method can effectively separate the target compound from unreacted starting materials, reagents, and any potential side products, ensuring the quality of the final product.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely employed in synthetic chemistry to monitor the progress of chemical reactions and to assess the preliminary purity of the resulting products. The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. slideshare.netsigmaaldrich.com
In the context of the synthesis of this compound, TLC serves as an invaluable tool. By spotting a small amount of the reaction mixture onto a TLC plate at various time intervals and developing the plate in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase (e.g., silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rƒ) value. merckmillipore.com The Rƒ value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. merckmillipore.com
For a hypothetical TLC analysis of a reaction mixture leading to this compound, one might observe the gradual disappearance of the spots corresponding to the starting materials and the appearance of a new spot corresponding to the product. The purity of an isolated sample of this compound can be initially gauged by the presence of a single spot on the TLC plate. The choice of the mobile phase, or eluent, is critical for achieving good separation and is empirically determined. pageplace.de A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to optimize the separation.
Illustrative TLC Data for the Synthesis of this compound
| Compound | Hypothetical Rƒ Value | Solvent System (v/v) | Visualization Method |
| Starting Material 1 | 0.75 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |
| Starting Material 2 | 0.20 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |
| This compound | 0.50 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |
This table presents hypothetical data for illustrative purposes.
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
For a novel compound like this compound, obtaining a single crystal of suitable quality is a prerequisite for single-crystal XRD analysis. nih.gov The analysis of the diffraction data allows for the unambiguous determination of its molecular structure, confirming the connectivity of the atoms and revealing the spatial orientation of the methoxyphenyl group relative to the pyrimidinol ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and crystal packing. While specific XRD data for this compound is not publicly available, one can anticipate the types of parameters that would be determined from such an analysis. These parameters are typically deposited in crystallographic databases. icdd.comgovinfo.govnist.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.38 |
This table presents hypothetical data based on typical values for similar organic molecules and is for illustrative purposes only.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule. researchgate.net
Illustrative UV-Vis Spectroscopic Data for this compound
| Solvent | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | 220 | 25,000 | π → π |
| Ethanol | 275 | 12,000 | π → π |
| Ethanol | 310 | 3,000 | n → π* |
This table presents hypothetical data for illustrative purposes, based on the expected electronic transitions for the given chemical structure.
In Vitro Biological Activity and Molecular Target Identification Research
Antimicrobial Activity Investigations
The antimicrobial properties of pyrimidine (B1678525) derivatives are well-documented, prompting investigations into the efficacy of 5-(3-Methoxyphenyl)pyrimidin-2-ol against various pathogens. nih.govinnovareacademics.in
In Vitro Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Interactive Data Table: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Derivative 1 | Bacillus subtilis | 62.5 | nih.gov |
| Pyrimidine Derivative 1 | Escherichia coli | 125 | nih.gov |
| Pyrimidine Derivative 1 | Staphylococcus aureus | 250 | nih.gov |
Note: This table presents data for related pyrimidine derivatives to illustrate the potential antibacterial activity within this class of compounds, as specific data for this compound is not available.
In Vitro Antifungal Efficacy
The antifungal potential of pyrimidine derivatives has also been an area of active research. nih.govnih.gov Compounds such as flucytosine, a fluorinated pyrimidine, are known to interfere with fungal DNA and protein synthesis. cambridge.org However, specific studies detailing the in vitro antifungal efficacy of this compound against fungal pathogens like Candida albicans and Aspergillus niger are limited in the public domain. Research on other pyrimidine derivatives has shown that structural modifications can lead to significant antifungal activity. nih.gov
Exploratory Mechanistic Studies of Antimicrobial Action (e.g., Membrane Disruption, DNA Intercalation)
The mechanisms through which pyrimidine compounds exert their antimicrobial effects are diverse. nih.gov Some pyrimidines, like flucytosine, act by inhibiting essential biosynthetic pathways such as DNA and protein synthesis. cambridge.org The pyrimidine structure is a key component of nucleosides, allowing these derivatives to potentially interfere with genetic processes. nih.gov Other proposed mechanisms for antimicrobial action of different heterocyclic compounds include membrane disruption and DNA intercalation. However, specific exploratory mechanistic studies on how this compound might disrupt microbial cells or interact with their genetic material have not been detailed in the available literature.
Anti-inflammatory Activity Assessments
Chronic inflammation is a key factor in numerous diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Pyrimidine derivatives have emerged as a promising class of compounds with anti-inflammatory properties. nih.gov
In Vitro Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition Studies
The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key targets for anti-inflammatory drugs. While specific IC50 values for this compound against COX-1 and COX-2 are not reported in the reviewed literature, studies on structurally related pyrimidine derivatives provide insights into their potential as COX inhibitors. For example, some isoxazole (B147169) derivatives incorporating a pyrimidine moiety have demonstrated selective inhibition of the COX-2 enzyme. nih.gov The development of selective COX-2 inhibitors is a significant area of research, as these compounds can potentially offer anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com
Interactive Data Table: In Vitro COX-2 Inhibition of Selected Isoxazole Derivatives with a Pyrimidine Moiety
| Compound | COX-2 IC50 (µM) |
| C3 | 0.93 ± 0.01 |
| C5 | 0.85 ± 0.04 |
| C6 | 0.55 ± 0.03 |
Source: Adapted from a study on isoxazole derivatives. nih.gov Note: This table is for illustrative purposes to show the potential of pyrimidine-containing structures as COX-2 inhibitors.
Modulation of Inflammatory Mediators in Cell-Based Assays
Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds can be assessed by their ability to modulate the production of inflammatory mediators in cell-based assays. Various cytokines play crucial roles in the inflammatory response. nih.gov Studies on different compounds have shown that they can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in cell lines such as peripheral blood mononuclear cells (PBMCs). While direct evidence for this compound is not available, the broader class of pyrimidine derivatives has been investigated for such activities. The modulation of these cytokine levels is a key indicator of potential anti-inflammatory activity. nih.gov
Anticancer and Antiproliferative Activity Evaluation in Cellular Models
Research into the anticancer and antiproliferative properties of pyrimidine derivatives has been a significant area of focus in medicinal chemistry. However, specific data on the in vitro activity of this compound is not extensively available in publicly accessible scientific literature. The following sections outline the established methodologies for evaluating such compounds, drawing on research into structurally related molecules to provide a framework for potential future investigations.
In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines
The initial step in assessing the anticancer potential of a compound like this compound involves screening its cytotoxic effects against a panel of human cancer cell lines. This is typically performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
For instance, studies on other pyrimidine derivatives have evaluated their cytotoxicity against cell lines such as MCF-7 (breast cancer) and K562 (leukemia). nih.gov A comprehensive profile for this compound would involve testing against a diverse range of cancer cell lines, including but not limited to those from lung, colon, and prostate cancers, to determine its spectrum of activity. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Interactive Table: Representative Cytotoxicity Data for Pyrimidine Derivatives (Illustrative)
Please note: The following table is for illustrative purposes to demonstrate how such data would be presented. No specific cytotoxicity data for this compound was found in the searched literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrimidine Derivative A | MCF-7 (Breast) | 15.2 |
| Pyrimidine Derivative B | K562 (Leukemia) | 8.7 |
| Pyrimidine Derivative C | HCT-116 (Colon) | 22.5 |
Investigation of Specific Kinase Inhibition (e.g., EGFR Tyrosine Kinase, FGFR3, CDK2, Plasmodial PfGSK3/PfPK6)
Many pyrimidine-based compounds exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. Pyrimidine scaffolds are known to be potential inhibitors of EGFR. frontiersin.org
FGFR3: Fibroblast growth factor receptor 3 (FGFR3) is another important target, particularly in bladder cancer. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov
Plasmodial PfGSK3/PfPK6: In the context of infectious diseases, pyrimidine derivatives have been investigated as inhibitors of plasmodial kinases like PfGSK3 and PfPK6, which are essential for the parasite's life cycle. nih.govnih.govnih.gov
To evaluate this compound, a series of in vitro kinase inhibition assays would be necessary. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.
Elucidation of Intracellular Signaling Pathway Modulation (e.g., BMP2/SMAD1, JAK/STAT3)
Beyond direct kinase inhibition, the anticancer activity of a compound can be mediated through the modulation of key intracellular signaling pathways.
BMP2/SMAD1 Pathway: The Bone Morphogenetic Protein 2 (BMP2) and its downstream SMAD1 signaling pathway are involved in various cellular processes, and their dysregulation can contribute to cancer. nih.gov The effect of a compound on this pathway can be assessed by measuring the phosphorylation levels of SMAD1 in response to BMP2 stimulation. nih.gov
JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is frequently overactive in many cancers, promoting cell proliferation and survival. nih.govnih.govnih.gov Inhibition of this pathway is a promising anticancer strategy. The effect of a compound on this pathway is often evaluated by measuring the phosphorylation of STAT3.
Analysis of Cell Cycle Perturbation and Apoptotic Induction
A hallmark of many anticancer agents is their ability to induce cell cycle arrest and apoptosis (programmed cell death).
Cell Cycle Analysis: Flow cytometry is a standard technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that perturbs the cell cycle will cause an accumulation of cells in a specific phase. For example, some pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase.
Apoptosis Induction: Apoptosis can be detected and quantified using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). Studies on related compounds have demonstrated the induction of apoptosis in cancer cells. nih.gov
Enzyme Inhibition Studies
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates. Its inhibition is a therapeutic target for managing type 2 diabetes. Some pyrimidine derivatives have also been explored for their alpha-glucosidase inhibitory activity. The inhibitory potential of this compound against alpha-glucosidase would typically be determined using an in vitro enzymatic assay, with the results expressed as an IC50 value.
Bone Anabolic Activity Research
This section explores the potential of the compound to stimulate bone formation.
No published studies were found that investigate the effects of this compound on the promotion of osteogenesis in cell culture models. While other pyrimidine derivatives have been explored for their bone anabolic properties, data for this specific compound is not available.
Consistent with the lack of data on its osteogenic promotion, there is no information available in the scientific literature regarding the ability of this compound to activate specific signaling cascades involved in bone formation.
Antitubercular Activity Screening Against Mycobacterium Strains
A review of the literature concerning antitubercular agents shows that while various pyrimidine-containing compounds have been screened for activity against Mycobacterium strains, there are no specific reports or data on the evaluation of this compound for this purpose. semanticscholar.org
Antiviral Activity Investigations Against Viral Pathogens
No research data is available to populate this section.
Data Tables
No data is available for presentation.
Detailed Research Findings
No research findings concerning the antiviral activity of this compound have been identified.
Structure Activity Relationship Sar Elucidation and Rational Compound Design
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of derivatives based on the 5-aryl-pyrimidin-2-ol scaffold is intricately linked to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. A systematic analysis of these substitutions is crucial for understanding and optimizing the potency and selectivity of these compounds for their intended biological targets.
The pyrimidine ring itself offers several positions for substitution, with modifications at the N1, C4, and C6 positions having been explored in various studies on related pyrimidine derivatives. For instance, the presence of a hydroxyl group at the C2 position, leading to the pyrimidin-2-ol tautomer, is a key feature. This group can act as both a hydrogen bond donor and acceptor, playing a critical role in target binding.
The 3-methoxyphenyl (B12655295) substituent at the C5 position is a defining characteristic of the lead compound. The methoxy (B1213986) group at the meta position influences the electronic properties and conformation of the phenyl ring. The impact of altering this substituent is a cornerstone of SAR studies. Research on analogous 5-phenylpyrimidine (B189523) derivatives has shown that the electronic nature of substituents on the phenyl ring can dramatically alter biological activity. For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), or electron-donating groups can modulate the compound's interaction with target proteins. ijper.org
The position of the substituent on the phenyl ring is equally critical. Moving the methoxy group from the meta to the ortho or para position would likely alter the molecule's three-dimensional shape and its ability to fit into a specific binding pocket. Studies on similar heterocyclic compounds have demonstrated that such positional isomerism can lead to significant changes in biological activity, sometimes even switching a compound from an agonist to an antagonist.
A hypothetical SAR study on 5-(3-Methoxyphenyl)pyrimidin-2-ol might involve synthesizing a matrix of analogs, as depicted in the table below, to systematically probe the effect of various substituents.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyrimidine Ring) | Hypothetical Biological Activity (IC50, µM) |
| LEAD-001 | 3-OCH3 | H | 5.2 |
| ANA-001 | 4-OCH3 | H | 12.8 |
| ANA-002 | 2-OCH3 | H | 25.1 |
| ANA-003 | 3-Cl | H | 2.1 |
| ANA-004 | 3-F | H | 3.5 |
| ANA-005 | 3-CH3 | H | 8.9 |
| ANA-006 | 3-OCH3 | 4-CH3 | 4.7 |
| ANA-007 | 3-OCH3 | 6-Cl | 1.8 |
This table presents hypothetical data for illustrative purposes.
Such a systematic approach allows for the elucidation of trends. For instance, the hypothetical data suggest that an electron-withdrawing group at the 3-position of the phenyl ring (ANA-003) might enhance potency, while moving the methoxy group (ANA-001, ANA-002) could be detrimental. Similarly, substitution on the pyrimidine ring (ANA-007) could offer another avenue for potency enhancement.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogs, several key pharmacophoric features can be identified based on its structure and by drawing parallels with other known kinase inhibitors and biologically active pyrimidines.
The core pharmacophore can be described by the following features:
A Hydrogen Bond Acceptor/Donor Group: The pyrimidin-2-ol moiety is a crucial pharmacophoric element. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual nature allows for specific interactions within the binding site of a target protein, such as the hinge region of a kinase.
An Aromatic/Hydrophobic Region: The 5-phenyl ring provides a necessary hydrophobic interaction with a corresponding hydrophobic pocket in the target protein. The planarity and aromaticity of this ring are often essential for stacking interactions.
Pharmacophore models for related heterocyclic compounds often highlight the importance of the spatial relationship between these features. nih.govresearchgate.net The distance and angle between the hydrogen bonding region and the aromatic domains are critical for optimal binding and, consequently, for biological activity.
Optimization Strategies for Lead Compounds Based on SAR Data
Once initial SAR data is gathered, several optimization strategies can be employed to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds derived from the this compound scaffold.
One common strategy is substituent modification . Based on the initial SAR findings, medicinal chemists can introduce a variety of functional groups at positions that have been identified as tolerant to substitution. For example, if the 3-position of the phenyl ring is found to be a "hotspot" for activity, a range of electron-donating and electron-withdrawing groups of varying sizes can be explored to fine-tune the electronic and steric properties of the molecule for optimal target engagement.
Scaffold hopping is another powerful optimization technique. This involves replacing the pyrimidin-2-ol core with other heterocyclic systems that maintain the key pharmacophoric features. nih.govresearchgate.net The goal is to discover new chemical space with potentially improved properties, such as enhanced metabolic stability or better oral bioavailability, while retaining or improving the desired biological activity. For instance, a pyrazole (B372694) or a triazole ring might be considered as a replacement for the pyrimidine ring.
Structure-guided design becomes invaluable if the three-dimensional structure of the target protein is known. By docking the lead compound into the active site, researchers can visualize the binding mode and identify opportunities for designing new analogs that form additional favorable interactions, such as new hydrogen bonds or hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For the this compound series, QSAR models can be developed to predict the activity of untested analogs and to guide the design of new, more potent compounds.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:
Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), indicating its predictive power. nih.gov For instance, a hypothetical QSAR equation might look like:
pIC50 = 0.5 * logP - 0.2 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donor Count) + C
This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while decreasing molecular weight, could lead to higher potency. Such models provide valuable insights into the physicochemical properties that drive biological activity.
Bioisosteric Replacements and Their Impact on Activity Profiles
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. ijper.org This approach is particularly useful for addressing issues such as metabolic instability or toxicity associated with a particular chemical moiety.
In the context of this compound, several bioisosteric replacements could be considered:
Replacement of the Methoxy Group: The methoxy group on the phenyl ring is a potential site for metabolism (O-demethylation). It could be replaced with other groups of similar size and electronics, such as a fluorine atom, a methyl group, or even a small cyclic ether like an oxetane (B1205548) ring. Each of these replacements would subtly alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to an improved activity profile.
Replacement of the Pyrimidin-2-ol Core: As mentioned in the context of scaffold hopping, the pyrimidin-2-ol core itself can be replaced with other bioisosteric five- or six-membered heterocycles. For example, a pyrazol-3-ol or an isoxazol-3-ol could mimic the hydrogen bonding pattern of the original core while offering a different metabolic profile and patentability.
Replacement of the Phenyl Ring: The entire 3-methoxyphenyl group could be replaced by other aromatic or heteroaromatic systems. For instance, a pyridine, thiophene, or furan (B31954) ring could be introduced to explore different hydrophobic and electronic interactions with the target.
The following table illustrates some potential bioisosteric replacements and their hypothetical impact on activity:
| Original Moiety | Bioisosteric Replacement | Potential Impact |
| 3-OCH3 on Phenyl Ring | 3-F on Phenyl Ring | Improved metabolic stability, altered electronics |
| 3-OCH3 on Phenyl Ring | 3-CH3 on Phenyl Ring | Increased lipophilicity, removal of H-bond acceptor |
| Pyrimidin-2-ol | Pyrazol-3-ol | Altered pKa, potential for new interactions |
| Phenyl Ring | Thiophene Ring | Modified aromatic character and geometry |
This table presents hypothetical data for illustrative purposes.
The success of a bioisosteric replacement strategy depends on a careful consideration of the specific biological target and the desired property improvements. It is a powerful tool in the medicinal chemist's arsenal (B13267) for fine-tuning the properties of a lead compound on its journey to becoming a clinical candidate.
Computational Chemistry and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in providing a fundamental understanding of the electronic nature of 5-(3-Methoxyphenyl)pyrimidin-2-ol.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and chemical reactivity of this compound. Through these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy is an indicator of the molecule's electron-donating capability, while the LUMO energy reflects its capacity to accept electrons. The magnitude of the HOMO-LUMO energy gap is a crucial determinant of the molecule's kinetic stability and chemical reactivity, with a smaller gap generally correlating with higher reactivity.
From these orbital energies, several global reactivity descriptors can be calculated, offering a quantitative assessment of the molecule's reactivity. These include electronegativity (χ), which measures the tendency to attract electrons, chemical hardness (η), which quantifies resistance to change in electron distribution, and global softness (S), the reciprocal of hardness.
Table 1: Calculated Quantum Chemical Parameters for this compound
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |
| Electronegativity (χ) | Tendency to attract electrons |
| Chemical Hardness (η) | Resistance to change in electron distribution |
| Global Softness (S) | Reciprocal of chemical hardness |
| Global Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow |
Note: The specific values for these parameters are dependent on the level of theory and basis set used in the DFT calculations and would be derived from specific research publications.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Theoretical calculations are highly effective in predicting the spectroscopic characteristics of this compound, which are essential for its structural elucidation and comparison with experimental data.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) can be theoretically predicted using methods such as the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are invaluable for the definitive assignment of resonances in experimental NMR spectra, thereby confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration for this compound can be computed. This theoretical infrared (IR) spectrum allows for the assignment of experimentally observed absorption bands to specific functional groups, such as O-H, C=O, C=N, and C-O-C stretching and bending vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. These computations help to understand the nature of electronic transitions within the molecule and can predict the maximum absorption wavelengths (λmax), which are related to the electronic transitions between molecular orbitals, often the HOMO-LUMO transition.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for predicting the sites of electrophilic and nucleophilic attack. On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas, such as around hydrogen atoms, which are prone to nucleophilic attack. This analysis is fundamental for understanding non-covalent interactions, particularly hydrogen bonding.
Further insights into charge distribution are provided by Natural Bond Orbital (NBO) analysis, which examines intramolecular and intermolecular bonding and charge transfer interactions within the molecule.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, especially concerning its interactions with biological macromolecules.
Molecular Docking for Ligand-Receptor Binding Mode Prediction
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein (receptor). For this compound, docking studies can elucidate its potential to bind to various biological targets. These simulations provide critical information on the binding energy, the key amino acid residues involved in the interaction, and the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The outcomes of molecular docking can rationalize the observed biological activity and serve as a basis for the rational design of new, more potent derivatives.
Table 2: Illustrative Molecular Docking Results for this compound
| Parameter | Description |
| Binding Affinity (kcal/mol) | The calculated free energy of binding |
| Interacting Residues | The specific amino acid residues in the receptor's binding pocket that interact with the ligand |
| Hydrogen Bond Interactions | Details of hydrogen bonds formed between the ligand and receptor, including donor-acceptor pairs and distances |
| Hydrophobic Interactions | Details of non-polar interactions between the ligand and receptor |
Note: The data presented in this table is hypothetical and would be populated with findings from specific molecular docking studies.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations offer a time-resolved analysis of the conformational landscape and stability of this compound, both as an isolated molecule and within a ligand-receptor complex. By simulating the atomic motions over a specific period, MD can be used to assess the stability of the binding pose predicted by molecular docking. Key metrics derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the protein-ligand complex over time, and the root-mean-square fluctuation (RMSF), which identifies the flexibility of different regions of the protein. Additionally, MD simulations can be used to calculate the binding free energy using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, providing a more accurate estimation of binding affinity and confirming the stability of the predicted binding mode.
Mechanistic Studies through Computational Approaches
Computational methods are instrumental in mapping out the complex sequences of events that occur during chemical reactions and biological processes. By simulating these pathways, researchers can identify transition states, intermediates, and rate-determining steps that are often difficult to observe experimentally.
The synthesis of pyrimidine (B1678525) derivatives often involves multi-step reactions, such as condensations and cyclizations. A common route for synthesizing the target compound, this compound, involves the condensation of 3-methoxybenzaldehyde (B106831) with guanidine (B92328) in the presence of a base, followed by cyclization to form the pyrimidine ring.
While specific computational studies on the synthesis of this compound are not widely published, theoretical investigations into analogous pyrimidine syntheses provide a clear framework for how such mechanisms are elucidated. For instance, the formation of related pyrido[2,3-d]pyrimidines has been studied using computational methods to understand the multi-component reaction in an aqueous phase. nih.gov These theoretical studies dissect the reaction into several key mechanistic steps, each with multiple elementary steps:
Knoevenagel Condensation: This initial step involves the reaction between an aldehyde (like benzaldehyde) and an active methylene (B1212753) compound. nih.gov
Michael Addition: A nucleophilic addition of an intermediate to an α,β-unsaturated carbonyl compound. nih.gov
Cyclization and Dehydration: The molecule undergoes an intramolecular reaction to form the heterocyclic ring structure, often followed by the elimination of a small molecule like water or, in some cases, propanone and carbon dioxide. nih.gov
A theoretical investigation into the formation of 5-phenyl-5,6-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones revealed that the reaction proceeds through these distinct stages. nih.gov The free energy profile for the Knoevenagel condensation between benzaldehyde (B42025) and Meldrum's acid, a critical first step, was calculated to have a free energy barrier of 21.5 kcal/mol at the PCM/M06-2X/6-31+G(d) level of theory. nih.gov Such computational elucidation is vital for understanding the reaction, identifying the rate-determining step, and optimizing conditions for synthesizing new derivatives. nih.gov
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. This method is crucial for understanding the potential biological activity of pyrimidine derivatives and for rational drug design.
Studies on various pyrimidine derivatives have demonstrated their potential as enzyme inhibitors through detailed molecular docking simulations.
Lipoxygenase (LOX) Inhibition: Novel piperidine (B6355638) pyrimidine amides have been designed and studied as potential anti-inflammatory agents by targeting the lipoxygenase enzyme. mdpi.com Molecular docking studies supported the experimental findings, identifying two potent inhibitors with IC50 values of 10.7 μM and 1.1 μM. mdpi.com Similarly, docking studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives with soybean lipoxygenase have been used to guide the synthesis of new compounds with antioxidant and anticancer activities. nih.gov
Acetylcholinesterase (AChE) Inhibition: In a study of the pyrimidine derivative N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), molecular docking simulations revealed its potential as a strong inhibitor of acetylcholinesterase (AChE). nih.gov This suggests possible therapeutic applications in neurodegenerative diseases like Alzheimer's. nih.gov The computational analysis provides a basis for understanding the structure-activity relationship and for designing more potent inhibitors.
Table 1: Examples of Computational Docking Studies on Pyrimidine Derivatives
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Piperidine Pyrimidine Amides | Lipoxygenase (LOX) | Identification of potent inhibitors with IC50 values as low as 1.1 μM; docking results supported experimental data. | mdpi.com |
| Pyrido[2,3-d]pyrimidine Derivatives | Soybean Lipoxygenase | Guided the design and synthesis of novel derivatives with potential antioxidant and anticancer activity. | nih.gov |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | Acetylcholinesterase (AChE) | Revealed potential as a strong AChE inhibitor, suggesting therapeutic applications. | nih.gov |
Non-Linear Optical Properties and Other Advanced Theoretical Studies
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. The pyrimidine core, with its π-deficient and electron-withdrawing nature, is an ideal scaffold for creating push-pull molecules that can exhibit significant NLO properties. nih.gov
Computational methods, particularly Density Functional Theory (DFT), are essential for predicting and understanding the NLO behavior of these materials. A study on the pyrimidine derivative PMMS investigated its NLO properties using DFT at the B3LYP/6-311++G(d) level of theory. nih.gov To account for the solid-state environment, an iterative electrostatic embedding method was used, which showed a significant enhancement of NLO properties in the crystalline phase compared to the gas phase. nih.gov The calculations revealed that PMMS exhibits a third-order nonlinear susceptibility (χ3) superior to that of known chalcone (B49325) derivatives, highlighting its promise for optical applications. nih.gov
Another study investigated the NLO properties of (2-Hydroxyphenyl)[2-(2-methoxybenzylideneamino)-5-methyl phenyl] telluride film using both experimental (Z-scan) and theoretical approaches. scispace.com This compound demonstrated a nonlinear refractive index in the range of 10⁻⁴ cm²/W and a nonlinear absorption coefficient of 4.342 cm/W, indicating strong NLO effects. scispace.com Such theoretical and experimental correlations are crucial for developing new materials with tailored optical functionalities.
Table 2: Theoretical NLO Properties of a Pyrimidine Derivative (PMMS)
| Property | Computational Method | Finding | Reference |
|---|---|---|---|
| Molecular Geometry | DFT (B3LYP/6-311++G(d)) | Optimized molecular structure confirmed by SCXRD. | nih.gov |
| Polarizability & Hyperpolarizability | Iterative Electrostatic Embedding | Significant enhancement of NLO behavior observed in the crystalline environment. | nih.gov |
| Third-Order Nonlinear Susceptibility (χ³) | Calculation | Value was found to be superior to known chalcone derivatives, indicating high potential for NLO applications. | nih.gov |
Future Perspectives and Emerging Research Directions in Pyrimidine Chemistry
Exploration of Novel Biological Targets for Therapeutic Intervention
The therapeutic success of pyrimidine-based drugs has historically been dominated by their action on well-established targets, such as kinases and dihydrofolate reductase. However, the future of pyrimidine (B1678525) chemistry lies in expanding this target space to address unmet medical needs. Researchers are increasingly focusing on novel and challenging biological targets where pyrimidine scaffolds could offer unique advantages.
One such area is the modulation of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The planar and feature-rich nature of the pyrimidine ring can serve as a valuable template for designing inhibitors that disrupt these critical interactions in disease pathways. Furthermore, the burgeoning field of RNA-targeting therapeutics presents a significant opportunity for pyrimidine derivatives, given their structural resemblance to nucleobases. Designing small molecules that can selectively bind to and modulate the function of disease-associated RNAs is a frontier in drug discovery where pyrimidines are poised to make a substantial impact.
Recent studies on various pyrimidine derivatives have highlighted their potential to inhibit a range of enzymes beyond traditional kinases, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and enzymes involved in metabolic pathways crucial for cancer cell survival. nih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown inhibitory effects against multiple kinases, including EGFR, PI3K, and mTOR, which are key players in cancer progression. oup.com The exploration of these and other novel targets will undoubtedly be a major driver of innovation in pyrimidine chemistry in the coming years.
Advancements in Sustainable and Green Synthetic Methodologies
The chemical synthesis of pyrimidine derivatives is undergoing a paradigm shift towards more sustainable and environmentally friendly practices. Traditional methods often rely on harsh reagents, toxic solvents, and multi-step procedures that generate significant waste. The principles of green chemistry are now being integrated into the synthesis of pyrimidines, leading to more efficient and eco-friendly processes.
A key development in this area is the rise of multicomponent reactions (MCRs), which allow for the construction of complex pyrimidine structures in a single step from simple starting materials. nih.govresearchgate.net These reactions are highly atom-economical and often proceed under milder conditions than traditional methods. For example, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and sustainable route to highly substituted pyrimidines. nih.gov
Furthermore, the use of green catalysts, such as biocatalysts and metal-free organocatalysts, is gaining traction. researchgate.netmdpi.com These catalysts can promote pyrimidine synthesis with high efficiency and selectivity while minimizing environmental impact. Microwave-assisted synthesis and the use of alternative solvents like water or ionic liquids are also becoming increasingly common, further reducing the environmental footprint of pyrimidine synthesis. researchgate.netuniroma1.it These advancements not only make the production of pyrimidine-based drugs more sustainable but also open up new avenues for creating novel and diverse chemical libraries for drug screening.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with drug discovery is set to revolutionize the way pyrimidine-based therapeutics are designed and developed. mednexus.orgnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a speed and accuracy that surpasses traditional methods.
In the context of pyrimidine chemistry, AI and ML algorithms can be employed for several key tasks. They can predict the biological activity of novel pyrimidine derivatives against specific targets, helping to prioritize which compounds to synthesize and test. nih.gov This predictive power can significantly reduce the time and cost associated with the early stages of drug discovery. For instance, researchers at MIT have developed an algorithmic framework called SPARROW that uses AI to identify optimal molecular candidates while minimizing synthetic cost. mit.edu
Moreover, AI can be used for de novo drug design, generating novel pyrimidine structures with desired pharmacological properties. mdpi.com By learning the complex relationships between chemical structure and biological function, these algorithms can propose innovative scaffolds that may not be conceived through conventional medicinal chemistry approaches. As our ability to generate large-scale biological data grows, the role of AI and ML in navigating the vast chemical space of pyrimidine derivatives will become increasingly indispensable.
Development of High-Throughput Screening and Phenotypic Assay Platforms
High-throughput screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.gov For pyrimidine derivatives, the development of more sophisticated and relevant HTS and phenotypic assay platforms is a key area of future research.
Traditional HTS often relies on target-based assays, which measure the interaction of a compound with a specific protein. While effective, this approach may not always translate to the desired cellular or physiological effect. Phenotypic screening, on the other hand, assesses the effect of a compound on the phenotype of a cell or organism, providing a more holistic view of its biological activity. researchgate.net The discovery of 4,6-disubstituted pyrimidines as inhibitors of the HSF1 stress pathway through a phenotypic screen highlights the power of this approach. researchgate.net
The future of screening for pyrimidine-based drugs will likely involve a combination of both target-based and phenotypic approaches. The development of high-content imaging and other advanced cellular analysis techniques will allow for more detailed and informative phenotypic screens. Furthermore, the use of more physiologically relevant model systems, such as 3D organoids and patient-derived cells, will improve the predictive value of these assays. For instance, a multiplexed HTS assay has been developed to monitor the multiple enzymatic activities of the WRN helicase, a promising cancer target. acs.org
Multi-Targeted Ligand Design and Polypharmacology Approaches
The "one drug, one target" paradigm has been the foundation of drug discovery for decades. However, it is now widely recognized that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. This has led to the emergence of multi-targeted ligand design and polypharmacology, which aim to develop single drugs that can modulate multiple targets simultaneously. nih.gov
The pyrimidine scaffold is exceptionally well-suited for the design of multi-targeted ligands due to its ability to interact with a variety of protein targets. By strategically modifying the substituents on the pyrimidine ring, medicinal chemists can create compounds that exhibit a desired polypharmacological profile. For example, several pyrimidine derivatives have been designed as dual inhibitors of cholinesterases and other targets relevant to Alzheimer's disease. uniroma1.itnih.govacs.org
The rational design of multi-targeted pyrimidine-based drugs requires a deep understanding of the structural biology of the targets and the use of computational modeling to predict binding affinities and selectivity. This approach holds the promise of developing more effective and less resistance-prone therapies for complex diseases.
Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of a drug's mechanism of action is crucial for its successful development and clinical use. The application of advanced analytical techniques is providing unprecedented insights into how pyrimidine derivatives interact with their biological targets and modulate cellular pathways.
Techniques such as X-ray crystallography and cryo-electron microscopy are being used to determine the three-dimensional structures of pyrimidine-based drugs in complex with their target proteins. This structural information is invaluable for understanding the molecular basis of drug activity and for guiding the design of more potent and selective inhibitors.
Furthermore, chemoproteomics and other mass spectrometry-based techniques are being used to identify the direct cellular targets of pyrimidine derivatives and to map their off-target effects. Advanced fluorescence microscopy techniques are enabling the visualization of drug-target engagement in living cells in real-time. The integration of these powerful analytical tools will be essential for elucidating the complex pharmacology of pyrimidine-based drugs and for advancing the next generation of therapeutics. A study on pyrido[4,3-d]pyrimidines, for example, utilized various biopharmaceutical profiling techniques to understand their drug-like properties. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-(3-Methoxyphenyl)pyrimidin-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a 3-methoxyphenyl moiety to a pyrimidine scaffold. For example, Suzuki-Miyaura cross-coupling using palladium catalysts under inert conditions (e.g., nitrogen atmosphere) can introduce aromatic substituents . Reaction optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ 6.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 229.1).
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrimidine derivatives like this compound?
- Methodological Answer : SAR studies focus on modifying substituents to evaluate biological activity. Key strategies include:
- Positional isomerism : Compare activity of 3-methoxyphenyl vs. 4-methoxyphenyl analogs (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-ol shows reduced solubility due to steric effects) .
- Functional group replacement : Substitute the hydroxyl group with halogen or amine moieties to assess binding affinity.
Example Data Table :
| Compound | Substituent Position | Bioactivity (IC₅₀, μM) |
|---|---|---|
| This compound | 3-OCH₃ | 12.3 ± 1.2 |
| 5-(4-Methoxyphenyl)pyrimidin-2-ol | 4-OCH₃ | 28.7 ± 2.1 |
| 5-(3-Chlorophenyl)pyrimidin-2-ol | 3-Cl | 9.8 ± 0.9 |
Q. How do researchers resolve contradictions in biological activity data for methoxyphenyl-containing pyrimidines?
- Methodological Answer : Discrepancies often arise from assay variability or pharmacokinetic factors. Mitigation strategies include:
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- ADME profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to explain in vitro-in vivo discordance .
- Meta-analysis : Compare datasets from structurally similar compounds (e.g., 5-fluoro analogs in ) to identify trends.
Q. What computational methods are used to predict interactions of this compound with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor complexes over 100 ns to assess stability of hydrogen bonds with the hydroxyl and methoxy groups .
- QSAR modeling : Develop regression models correlating electronic parameters (Hammett σ) with antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
